Obtusifoliol

Descripción general

Descripción

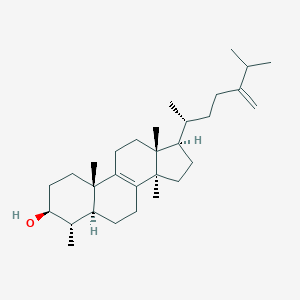

Obtusifoliol es un intermedio metabólico de esteroles producido por ciertos hongos. Es un esteroide 14α-metilado y un 3β-esterol, con la fórmula química C30H50O y una masa molar de 426.729 g·mol−1 . This compound es un compuesto importante en la biosíntesis de esteroles, que son componentes esenciales de las membranas celulares y precursores de las hormonas esteroideas .

Métodos De Preparación

Obtusifoliol se puede sintetizar mediante varios métodos. Un método común implica el uso de enzimas esterol 14α-desmetilasa (CYP51), que catalizan la desmetilación de los intermedios de esterol . En entornos industriales, this compound se puede producir tratando plantas u hongos con reactivos específicos que inducen la expresión de las enzimas CYP51 . El compuesto también se puede extraer de plantas u hongos que lo producen naturalmente .

Análisis De Reacciones Químicas

Obtusifoliol sufre varios tipos de reacciones químicas, que incluyen oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones incluyen varios derivados de esteroles, como el delta8,14-esterol .

Aplicaciones Científicas De Investigación

Obtusifoliol tiene varias aplicaciones de investigación científica. En química, se utiliza como precursor para la síntesis de otros esteroles y hormonas esteroideas . En biología, this compound se estudia por su papel en la biosíntesis de esteroles y sus efectos en la fluidez y permeabilidad de la membrana celular . En medicina, this compound se investiga por su potencial como agente terapéutico debido a su capacidad para inhibir ciertas enzimas involucradas en la biosíntesis de esteroles . En la industria, this compound se utiliza en la producción de productos a base de esteroles, como productos farmacéuticos y cosméticos .

Mecanismo De Acción

Obtusifoliol ejerce sus efectos actuando como sustrato para las enzimas esterol 14α-desmetilasa (CYP51) . Estas enzimas catalizan la desmetilación de this compound, lo que lleva a la formación de delta8,14-esterol . Esta reacción es un paso clave en la biosíntesis de esteroles, que son esenciales para la estructura y función de la membrana celular . La inhibición de las enzimas CYP51 por this compound puede interrumpir la biosíntesis de esteroles, lo que lleva a varios efectos fisiológicos .

Comparación Con Compuestos Similares

Obtusifoliol es similar a otros intermedios de esteroles, como lanosterol y cicloartenol . es único en su papel específico como sustrato para las enzimas esterol 14α-desmetilasa (CYP51) . Otros compuestos similares incluyen 4α,14α-dimetil-24-metilen-5α-colesta-8-en-3β-ol y 4α,14α-dimetil-5α-ergosta-8,24(28)-dien-3β-ol . Estos compuestos comparten similitudes estructurales con this compound pero difieren en sus roles y funciones específicas en la biosíntesis de esteroles .

Actividad Biológica

Obtusifoliol is a significant sterol biosynthetic intermediate in plants, specifically involved in the formation of various sterols and brassinosteroids. This compound has garnered attention due to its biological activities, particularly in plant physiology and potential applications in medicine. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily synthesized through the cyclization of 24-methyl-Δ^5-sterols and plays a crucial role in the sterol biosynthetic pathway. It serves as a precursor for various bioactive compounds, including brassinosteroids, which are vital for plant growth and development. The enzymatic conversion of this compound is mediated by cytochrome P450 enzymes, particularly the CYP51 family, which exhibit substrate specificity towards this sterol.

Biological Significance

- Sterol Biosynthesis : this compound is an intermediate in the biosynthesis of sterols such as cholesterol in animals and ergosterol in fungi. In plants, it leads to the production of sitosterol and brassinosteroids, which are essential for maintaining membrane integrity and regulating growth processes .

- Lipid Signaling : Recent studies indicate that this compound may function as a signaling lipid molecule. For instance, its application can induce the expression of specific genes (e.g., CYP51G1-Sc) involved in developmental processes following pollination . This suggests that this compound might play a role beyond mere structural functions, potentially influencing gene expression and signaling pathways.

- Transport Mechanism : Research has shown that this compound can be transported within plants. Experiments using radiolabeled this compound demonstrated its movement from treated leaves to distal parts of the plant, indicating its potential role in systemic signaling .

Case Studies

- CYP51G1-Sc Expression : A study on Solanum chacoense revealed that CYP51G1-Sc transcripts are predominantly expressed in meristems and female reproductive tissues. The expression was significantly induced after pollination, highlighting the role of this compound in reproductive development .

- Arabidopsis Mutants : Investigations into Arabidopsis mutants lacking CYP51A2 showed that these plants accumulate this compound at the expense of other sterols, leading to defects in membrane integrity and growth. This underscores the importance of proper sterol composition for plant health .

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties. One study reported minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential applications in developing natural antibacterial agents .

Table 1: Biological Activities of this compound

Table 2: MIC Values of this compound Against Bacterial Strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Mycobacterium tuberculosis | 50 |

| Staphylococcus aureus | 12.5 |

| Escherichia coli | Not reported |

| Streptococcus pneumoniae | Not reported |

Propiedades

IUPAC Name |

(3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3/t21-,22+,23-,24+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNYKQIDRZNIKT-VSADUBDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168650 | |

| Record name | Obtusifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Obtusifoliol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16910-32-0 | |

| Record name | (+)-Obtusifoliol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16910-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Obtusifoliol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016910320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obtusifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OBTUSIFOLIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RH57E39ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Obtusifoliol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.